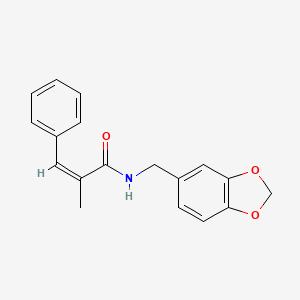
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, also known as CPP-AH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-AH is a hydrazone derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, and to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of fungal growth. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to have neuroprotective effects, including the reduction of neuronal damage and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide also has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, the development of more stable derivatives of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, and the optimization of its synthesis method. Further studies are also needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide and to identify potential side effects and toxicity.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can be synthesized through several methods, including the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenyl ethyl ketone, which is then reacted with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting compound is then reacted with 3-phenylpropanal in the presence of acetic acid to form 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide. Other methods of synthesis include the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic anhydride and the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic acid and sodium acetate.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroprotection, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to protect against oxidative stress and reduce inflammation. In antifungal activity, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-3-phenylpropylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-12H,4,7,13H2,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCIDRBJHNKPC-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

